![molecular formula C14H13N3 B12910052 [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- CAS No. 62135-61-9](/img/structure/B12910052.png)
[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine consists of a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a p-tolyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The industrial production of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity of the final product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry: The compound is used in material sciences for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes. The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for treating diseases related to these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
Pyrazolo[5,1-c]triazines: Known for their antimetabolite properties in purine biochemical reactions.
Thieno[2,3-b]pyridines: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
62135-61-9 |
|---|---|
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H13N3/c1-10-6-8-12(9-7-10)14-15-13-5-3-4-11(2)17(13)16-14/h3-9H,1-2H3 |
InChI-Schlüssel |
YOHHWALXRXGDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC=CC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


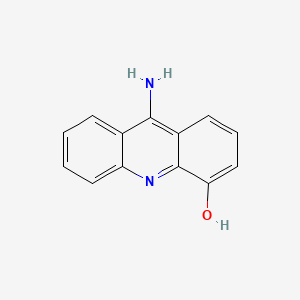
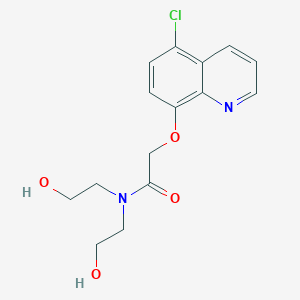
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
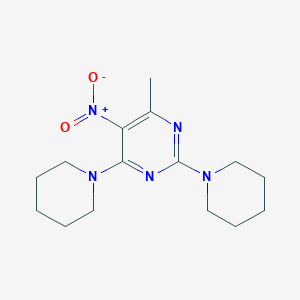
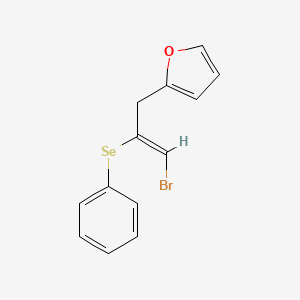
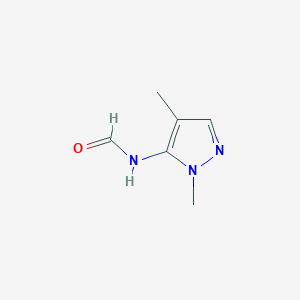
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

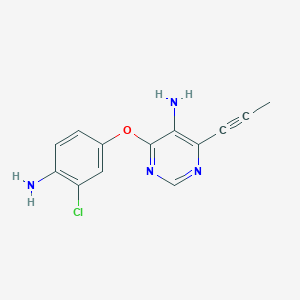
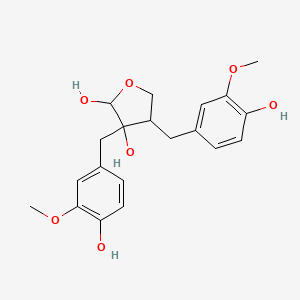
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)



